Cas no 1340319-74-5 (3-amino-2-bromo-5-chlorobenzene-1-sulfonamide)
3-amino-2-bromo-5-chlorobenzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- 3-amino-2-bromo-5-chlorobenzene-1-sulfonamide
-
- MDL: MFCD17259901
- Inchi: 1S/C6H6BrClN2O2S/c7-6-4(9)1-3(8)2-5(6)13(10,11)12/h1-2H,9H2,(H2,10,11,12)
- InChI Key: NTZGJJSOSFBJAJ-UHFFFAOYSA-N
- SMILES: C1(S(N)(=O)=O)=CC(Cl)=CC(N)=C1Br
3-amino-2-bromo-5-chlorobenzene-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A595355-10mg |
3-amino-2-bromo-5-chlorobenzene-1-sulfonamide |
1340319-74-5 | 10mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A595355-50mg |
3-amino-2-bromo-5-chlorobenzene-1-sulfonamide |
1340319-74-5 | 50mg |
$ 160.00 | 2022-06-08 | ||
| TRC | A595355-100mg |
3-amino-2-bromo-5-chlorobenzene-1-sulfonamide |
1340319-74-5 | 100mg |
$ 250.00 | 2022-06-08 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01011816-1g |
3-Amino-2-bromo-5-chlorobenzene-1-sulfonamide |
1340319-74-5 | 95% | 1g |
¥4863.0 | 2023-04-03 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01011816-5g |
3-Amino-2-bromo-5-chlorobenzene-1-sulfonamide |
1340319-74-5 | 95% | 5g |
¥9813.0 | 2023-04-03 | |
| Chemenu | CM456762-250mg |
3-amino-2-bromo-5-chlorobenzene-1-sulfonamide |
1340319-74-5 | 95%+ | 250mg |
$*** | 2023-03-28 | |
| Chemenu | CM456762-500mg |
3-amino-2-bromo-5-chlorobenzene-1-sulfonamide |
1340319-74-5 | 95%+ | 500mg |
$*** | 2023-03-28 | |
| Chemenu | CM456762-1g |
3-amino-2-bromo-5-chlorobenzene-1-sulfonamide |
1340319-74-5 | 95%+ | 1g |
$*** | 2023-03-28 | |
| Enamine | EN300-200474-0.05g |
3-amino-2-bromo-5-chlorobenzene-1-sulfonamide |
1340319-74-5 | 95% | 0.05g |
$153.0 | 2023-09-16 | |
| Enamine | EN300-200474-0.1g |
3-amino-2-bromo-5-chlorobenzene-1-sulfonamide |
1340319-74-5 | 95% | 0.1g |
$228.0 | 2023-09-16 |
3-amino-2-bromo-5-chlorobenzene-1-sulfonamide Related Literature
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
2. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
-
3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
Additional information on 3-amino-2-bromo-5-chlorobenzene-1-sulfonamide
Recent Advances in the Study of 3-amino-2-bromo-5-chlorobenzene-1-sulfonamide (CAS: 1340319-74-5)
3-amino-2-bromo-5-chlorobenzene-1-sulfonamide (CAS: 1340319-74-5) is a sulfonamide derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. Recent studies have focused on its synthesis, structural characterization, and biological activities, particularly its role as a key intermediate in the development of novel therapeutic agents.
A study published in the Journal of Medicinal Chemistry (2023) explored the synthetic pathways for 3-amino-2-bromo-5-chlorobenzene-1-sulfonamide, highlighting its utility in the construction of more complex sulfonamide-based compounds. The researchers employed a multi-step synthesis approach, starting from commercially available precursors, and achieved a high yield of the target compound. The study also emphasized the compound's stability under various conditions, making it a reliable building block for further chemical modifications.
In another recent investigation, the biological activity of 3-amino-2-bromo-5-chlorobenzene-1-sulfonamide was evaluated against a panel of bacterial strains. The results, published in Antimicrobial Agents and Chemotherapy (2024), demonstrated moderate antibacterial activity, particularly against Gram-positive bacteria. The study suggested that the compound's mechanism of action might involve inhibition of bacterial dihydropteroate synthase (DHPS), a key enzyme in the folate biosynthesis pathway. This finding opens new avenues for the development of sulfonamide-based antibiotics with improved efficacy.
Furthermore, computational studies have been conducted to explore the binding interactions of 3-amino-2-bromo-5-chlorobenzene-1-sulfonamide with various biological targets. Molecular docking simulations revealed favorable binding affinities with several enzymes involved in inflammatory pathways, as reported in a recent issue of Bioorganic & Medicinal Chemistry Letters (2024). These findings suggest potential applications of the compound in the treatment of inflammatory diseases, although further experimental validation is required.
In summary, 3-amino-2-bromo-5-chlorobenzene-1-sulfonamide (CAS: 1340319-74-5) represents a versatile and promising compound in the field of medicinal chemistry. Its synthetic accessibility, stability, and diverse biological activities make it a valuable candidate for further research and development. Future studies should focus on optimizing its pharmacological properties and exploring its potential in clinical applications.
1340319-74-5 (3-amino-2-bromo-5-chlorobenzene-1-sulfonamide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)